1-(4,6-dimethylpyrimidin-2-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]piperidine-3-carboxamide
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Overview
Description
1-(4,6-dimethylpyrimidin-2-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring, a pyridine ring with a trifluoromethyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]piperidine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling of the pyridine and piperidine rings: This step can be accomplished using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]piperidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, facilitated by reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4,6-dimethylpyrimidin-2-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide: This compound shares a similar pyrimidine and piperidine structure but lacks the trifluoromethyl group on the pyridine ring.
1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols: These compounds have a similar pyrimidine ring but differ in the presence of bipyrazol groups.
Properties
Molecular Formula |
C18H20F3N5O |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C18H20F3N5O/c1-11-8-12(2)24-17(23-11)26-7-3-4-13(10-26)16(27)25-14-5-6-15(22-9-14)18(19,20)21/h5-6,8-9,13H,3-4,7,10H2,1-2H3,(H,25,27) |
InChI Key |
WBELBEDPHUJIOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=CN=C(C=C3)C(F)(F)F)C |
Origin of Product |
United States |
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